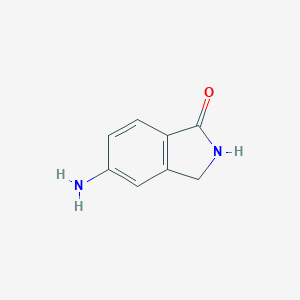

5-Aminoisoindolin-1-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJCJWXNNDARPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620761 | |

| Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222036-66-0 | |

| Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-dihydro- isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Aminoisoindolin 1 One and Its Structural Analogues

Strategies for the Construction of the Isoindolinone Core Structure

The fundamental challenge in synthesizing 5-Aminoisoindolin-1-one and its analogues lies in the efficient construction of the bicyclic isoindolinone core, which fuses a γ-lactam ring with a benzene (B151609) ring. chim.it Methodologies for achieving this can be broadly categorized into two main strategies: functionalization of pre-existing phthalimide (B116566) or phthalimidine precursors and the de novo construction of the ring systems.

Direct Approaches from Phthalimides and Phthalimidines

One of the more traditional strategies for obtaining the isoindolinone skeleton involves the chemical modification of readily available starting materials like phthalimides (isoindoline-1,3-diones) and phthalimidines. acs.orgresearchgate.net

While direct, some conventional reduction methods, such as using zinc metal in acetic acid, often suffer from poor yields (40-50%) and the production of significant waste, which has spurred the development of more efficient catalytic systems. researchgate.net

De Novo Construction of Lactam and Aromatic Ring Systems

A more sophisticated approach involves the de novo assembly of the isoindolinone scaffold from non-aromatic precursors. acs.org This strategy offers significant flexibility in creating highly substituted and complex analogues. One powerful example of this is the use of the hexadehydro-Diels–Alder (HDDA) reaction. acs.org

The HDDA reaction enables the construction of the benzenoid ring from a nonaromatic triyne precursor. acs.org This cycloisomerization strategy has been successfully applied to the synthesis of natural products containing the 4-hydroxyisoindolinone motif. acs.org In these syntheses, a key isoindolinone-forming HDDA reaction involved a substrate where an amide carbonyl group was conjugated to the 1,3-diyne component. acs.org This method allows for the creation of the pentasubstituted benzenoid ring of the isoindolinone in a highly regioselective manner. acs.org

| De Novo Strategy Component | Description | Key Transformation Example |

| Core Reaction | Hexadehydro-Diels–Alder (HDDA) | Cycloisomerization of a triyne to form a benzenoid ring. acs.org |

| Precursor Type | Nonaromatic triyne with a conjugated amide carbonyl. | An amide carbonyl group conjugated to a 4π 1,3-diyne component. acs.org |

| Key Feature | Enables synthesis of highly substituted arene derivatives. | Construction of a pentasubstituted benzenoid nucleus from an acyclic precursor. acs.org |

Transition Metal-Catalyzed Synthetic Pathways

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for constructing the isoindolinone lactam ring through processes like C-H activation and cross-coupling. researchgate.net These methods offer high efficiency and atom economy, often proceeding under milder conditions than traditional approaches.

Palladium-Catalyzed C-H Functionalization Reactions

Palladium catalysis, in particular, has been extensively utilized for the synthesis of isoindolinones via C-H functionalization. acs.orgnih.gov This approach involves the activation of a C-H bond on a benzamide (B126) derivative, followed by coupling with a suitable partner to form the heterocyclic ring. These reactions are operationally simple and tolerate a wide variety of functional groups. acs.orgnih.gov The synthesis of isoindolinones from N-methoxybenzamides and alkenes has been achieved through Pd-catalyzed ortho sp2 C-H activation and intramolecular oxidative amidation, a process involving the cleavage of four bonds and the formation of two new bonds. researchgate.net

One specific and effective palladium-catalyzed strategy involves the reaction of N-tosyl-derivatized benzamides with various coupling partners. researchgate.net A one-step procedure has been developed for the direct synthesis of the isoindoline (B1297411) core through the ortho-C-H alkenylation-oxidative amination and subsequent intramolecular cyclization of N-tosylated benzamides with acrylates. researchgate.net This reaction uses a Pd(II) salt as the catalyst, often in the presence of a silver salt additive and a copper salt as an oxidant, and is tolerant of numerous functional groups, providing the isoindolinone products in moderate to excellent yields. researchgate.net

| Reaction Component | Role | Example Reagent |

| Starting Material | Benzene ring and amide source | N-Tosyl-derivatized benzamide researchgate.net |

| Coupling Partner | Source of new C-C bond | Acrylates, Vinyl Sulfones researchgate.net |

| Catalyst | Facilitates C-H activation/coupling | Pd(II)-salt researchgate.net |

| Additive | Co-catalyst or promoter | Ag(I)-salt researchgate.net |

| Oxidant | Regenerates the active catalyst | Cu(II)-salt researchgate.net |

Employment of Isocyanides as C1 Synthons

Isocyanide-based multicomponent reactions (IMCRs) have emerged as powerful tools for the rapid assembly of complex molecular architectures, including lactam heterocycles. researchgate.net In the context of isoindolinone synthesis, isocyanides serve as versatile C1 synthons, providing the carbonyl carbon of the lactam ring. A notable example is the Ugi four-component reaction, which can be adapted to create highly substituted isoindolinones in a single step. researchgate.net This domino dicyclization strategy involves the reaction of methyl 2-formylbenzoate, a primary amine, a carboxylic acid, and an isocyanide derivative like (N-isocyanimine)triphenylphosphorane. researchgate.net The process proceeds through a sequence of Ugi, aza-Wittig, and N-acylation reactions to efficiently construct the desired 3-substituted isoindolinone core without the need for additional additives. researchgate.net

The versatility of this approach allows for the incorporation of diverse substituents, enabling the creation of large compound libraries for screening purposes. For instance, visible-light-promoted three-component reactions involving isocyanides, water, and fluoroalkyl reagents can yield fluoroalkyl-substituted amides, showcasing the potential for isocyanides to introduce specific functionalities. researchgate.net

Rhodium(III)-Catalyzed C-H Olefination Reactions

Transition-metal-catalyzed C-H activation is a highly efficient strategy for constructing complex molecules by directly functionalizing otherwise inert carbon-hydrogen bonds. nih.gov Rhodium(III) catalysts, particularly complexes like [{RhCl2Cp*}2], have proven exceptionally effective in synthesizing isoindolinones via the annulation of benzamide derivatives with olefins. nih.gov

This methodology typically involves an amide directing group on the benzamide substrate, which coordinates to the rhodium center and facilitates the selective activation of the ortho-C-H bond. This forms a five-membered rhodacycle intermediate. nih.gov Subsequent insertion of an olefin (alkene) into the Rh-C bond, followed by reductive elimination, forges the new C-C and C-N bonds required to construct the isoindolinone ring system. nih.gov The transformation is broadly compatible with both terminal and internal olefins, allowing for the synthesis of a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov

A key advantage of this method is its high atom economy and ability to tolerate various functional groups. Research has demonstrated that N-benzoylsulfonamides are effective substrates for this transformation. nih.gov Furthermore, the scope has been expanded to include diazoacetates, which can undergo in-situ dimerization followed by C-H olefination, providing another route to 3,3-disubstituted isoindolinones. nih.gov

| Catalyst System | Substrates | Product Type | Key Features |

| [{RhCl2Cp}2] | N-Benzoylsulfonamides, Olefins | 3-Monosubstituted Isoindolinones | Amide-directed C-H activation |

| [{RhCl2Cp}2] | N-Benzoylsulfonamides, Internal Olefins | 3,3-Disubstituted Isoindolinones | Broad compatibility with olefins |

| [{RhCl2Cp*}2] | N-Benzoylsulfonamides, Diazoacetate | 3,3-Disubstituted Isoindolinones | Tandem dimerization and C-H olefination |

Microwave-Assisted and Ligand-Free Palladium-Catalyzed Domino C-C/C-N Coupling Reactions

The integration of microwave irradiation into synthetic protocols has revolutionized organic chemistry by dramatically reducing reaction times and often improving yields. researchgate.net When combined with palladium catalysis, it provides a powerful platform for constructing heterocyclic systems. For the synthesis of isoindolinones, microwave-assisted, ligand-free palladium-catalyzed domino reactions represent a highly efficient approach. nih.gov

These reactions typically proceed under solvent-free or aqueous conditions, enhancing their environmental credentials. nih.govmdpi.com A general strategy involves the coupling of an aryl halide (e.g., a 2-halobenzamide derivative) with a terminal alkyne in a Sonogashira-type reaction to form a C-C bond. This is immediately followed by an intramolecular cyclization (C-N bond formation) to yield the isoindolinone product. The use of microwave heating accelerates both catalytic steps. mdpi.com

The "ligand-free" aspect simplifies the reaction setup and reduces costs, although it is often postulated that the solvent or other species in the reaction mixture may play a coordinating role. This methodology is valued for its operational simplicity, speed, and compatibility with green chemistry principles. nih.gov

| Reaction Type | Catalyst | Conditions | Advantages |

| Domino C-C/C-N Coupling | Palladium Acetate (B1210297) (Pd(OAc)2) | Microwave, Solvent-Free, Ligand-Free | Rapid, High Yields, Atom Economy |

| Sonogashira Cyclization | Pd/Graphene | Microwave, Aqueous Ethanol | Heterogeneous catalyst, Good stability |

| N-Arylation | Palladium catalyst | Microwave, Solvent-Free | Low catalyst loading, short reaction times |

Electroreductive Synthesis and Divergent Cyclization Strategies

Electrochemical synthesis offers a sustainable and highly controllable alternative to conventional methods that rely on chemical reductants or oxidants. researchgate.net By using electrons as traceless reagents, electrochemical methods can drive unique transformations under mild conditions. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of isoindolinone derivatives through reductive cyclization pathways.

Aryl Radical-Enabled 5-exo-dig Cyclization of N-Cyano-2-Halobenzamides

A key electrochemical strategy for isoindolinone synthesis involves the electroreductive cyclization of N-cyano-2-halobenzamides. researchgate.net In this process, a one-electron reduction of the 2-halobenzamide at the cathode generates an aryl radical. This highly reactive intermediate then undergoes an intramolecular cyclization onto the nitrile group of the N-cyano substituent.

This ring-closure proceeds via a 5-exo-dig pathway. According to Baldwin's rules, this mode of cyclization is kinetically favored, where a 5-membered ring is formed ("5-") by the radical attacking one of the pi-system atoms that is outside the newly formed ring ("exo-") on a digonal or sp-hybridized carbon (the nitrile carbon, "-dig"). rsc.orgnih.gov This selective cyclization efficiently constructs the core 3-iminoisoindolin-1-one structure. researchgate.net

Anode Material-Determined Product Divergence (e.g., 3-Iminoisoindolin-1-ones vs. 3-Aminoisoindolin-1-ones)

A remarkable feature of this electrochemical method is the ability to control the final product simply by changing the anode material, demonstrating divergent synthesis. researchgate.net

With a Graphite (B72142) Anode: When the electrolysis is conducted in an undivided cell with a graphite rod as the anode, the reaction stops after the 5-exo-dig cyclization. The resulting 3-iminoisoindolin-1-one is the stable, isolated product. researchgate.net Graphite acts as an inert anode, facilitating the corresponding oxidation half-reaction without interfering with the product at the cathode.

| Anode Material | Precursor | Key Intermediate | Final Product |

| Graphite (inert) | N-Cyano-2-halobenzamide | Aryl Radical | 3-Iminoisoindolin-1-one |

| Zinc (reactive) | N-Cyano-2-halobenzamide | Aryl Radical | 3-Aminoisoindolin-1-one (B2715335) |

Application of Electrochemical Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science for modifying complex molecules to fine-tune their properties without requiring a complete de novo synthesis. nih.govacs.org Electrochemical late-stage functionalization (eLSF) has gained significant momentum as an environmentally friendly platform for these transformations. nih.govacs.org

Once the this compound core is synthesized, eLSF can be employed to introduce a variety of substituents onto the aromatic ring or other positions. nih.gov These methods often involve electrochemically mediated C-H activation, allowing for the direct installation of functional groups such as hydroxyl, methyl, or aryl moieties. nih.govacs.org For example, rhodaelectro-catalyzed C-H hydroxylation can be used to introduce hydroxyl groups onto arenes. nih.gov This approach avoids the use of harsh chemical oxidants and allows for precise control over the reaction potential, which can enhance selectivity. researchgate.net The ability to rapidly generate a library of analogues from a common core structure via eLSF is invaluable for exploring structure-activity relationships. nih.gov

Nucleophilic Addition and Cyclization-Rearrangement Processes

The synthesis of the isoindolin-1-one (B1195906) scaffold, a core structure in many pharmacologically active compounds, can be efficiently achieved through nucleophilic addition and subsequent cyclization-rearrangement reactions. These processes often involve the reaction of a bifunctional starting material, such as 2-cyanobenzaldehyde (B126161), with a suitable nucleophile. The initial nucleophilic attack on the aldehyde group is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the heterocyclic isoindolinone ring system.

Reactions Involving 2-Cyanobenzaldehyde and Nitroaniline Derivatives

A significant synthetic route to substituted 3-aminoisoindolin-1-one derivatives involves the reaction of 2-cyanobenzaldehyde with nitroaniline derivatives. This method provides a direct pathway to precursors of this compound. The synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives is accomplished through a one-pot process that proceeds via a nucleophilic addition, followed by cyclization and rearrangement.

The proposed mechanism for this transformation begins with the nucleophilic attack of the amino group of the nitroaniline derivative on the carbonyl carbon of 2-cyanobenzaldehyde. This initial addition leads to the formation of a hemiaminal intermediate. Subsequently, the alkoxide ion generated attacks the cyano group, resulting in an intramolecular cyclization to form a cyclic intermediate. A subsequent rearrangement of this intermediate leads to the formation of the stable 3-((nitrophenyl)amino)isoindolin-1-one structure. The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) and is facilitated by a base, such as potassium hydroxide (B78521) in methanol.

The versatility of this method allows for the synthesis of a variety of substituted isoindolinones by employing different 2-nitroaniline (B44862) derivatives. The resulting nitro-substituted isoindolinones can then serve as precursors for the synthesis of this compound through the reduction of the nitro group.

Table 1: Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives

| Entry | Nitroaniline Derivative | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | 2-Nitroaniline | 5% KOH in MeOH | DCM | 3-((2-Nitrophenyl)amino)isoindolin-1-one |

| 2 | 4-Nitroaniline | 5% KOH in MeOH | DCM | 3-((4-Nitrophenyl)amino)isoindolin-1-one |

One-Pot Synthetic Procedures for Isoindolinone Scaffolds

One-pot syntheses of isoindolinone scaffolds are highly desirable as they offer increased efficiency, reduced waste, and simplified experimental procedures by avoiding the isolation of intermediates. Several one-pot methodologies have been developed for the synthesis of a diverse range of substituted isoindolin-1-ones.

One such method involves the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde (B127526). This reaction, carried out in the presence of indium and acetic acid in toluene (B28343) at reflux, allows for the coupling and cyclization of the nitroarene with o-phthalaldehyde to yield the corresponding isoindolin-1-one in reasonable yields. This approach is significant as it starts from readily available nitroarenes, which can be precursors to amino-substituted isoindolinones.

Another versatile one-pot procedure involves the lithiation of N'-benzyl-N,N-dimethylurea and its derivatives using t-butyllithium in anhydrous tetrahydrofuran (B95107) (THF). The resulting lithiated species can then react with various electrophiles, followed by an intramolecular cyclization to afford a range of 3-substituted isoindolin-1-ones in high yields.

The multifaceted reactivity of 2-cyanobenzaldehyde has also been exploited in various cascade reactions to produce isoindolinones. These reactions often proceed through divergent pathways, leading to a variety of heterocyclic structures depending on the reaction conditions and the nature of the reacting partners. Such one-pot procedures starting from 2-cyanobenzaldehyde and a suitable amine can provide a direct route to the isoindolinone core.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of isoindolinones, several environmentally benign approaches have been developed.

A notable green and facile approach involves a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters. This reaction is catalyzed by a fluorous phosphine (B1218219) organocatalyst in green solvents, such as ethyl acetate or anisole, at room temperature. This method offers several advantages, including good to excellent yields, the avoidance of tedious column chromatography, and the ability to recycle both the catalyst and the solvents. The simplicity of this procedure and its high resource utilization make it a promising method for the sustainable synthesis of isoindolinones.

Another sustainable approach involves the use of water as a solvent. A three-component reaction of 2-formylbenzoic acids, ammonia (B1221849), and 4-hydroxycoumarins or indoles in water has been developed for the synthesis of 3-substituted isoindolinones. This method proceeds without the need for any catalyst and allows for the formation of C-C and C-N bonds in a one-pot fashion, leading to novel bis-heterocyclic compounds.

Furthermore, the development of catalyst- and additive-free conditions represents a significant advancement in the green synthesis of isoindolinones. A facile and environmentally benign method for the synthesis of 3-alkyl-substituted isoindolinones has been described through a three-component reaction of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes in water. This protocol involves a tandem Mannich-type reaction and intramolecular cyclization, directly constructing multiple C-N and C-C bonds.

These green chemistry approaches offer more sustainable and environmentally friendly alternatives to traditional synthetic methods for the preparation of isoindolinone derivatives, including precursors to this compound.

Table 2: Comparison of Green Synthetic Methods for Isoindolinones

| Method | Key Features | Starting Materials | Catalyst | Solvent |

|---|---|---|---|---|

| Tandem Reaction | Recyclable catalyst and solvent, room temperature | 2-Cyanobenzaldehydes, α,β-unsaturated ketones/esters | Fluorous phosphine | Ethyl acetate, Anisole |

| Three-Component Reaction in Water | Catalyst-free, one-pot | 2-Formylbenzoic acids, Ammonia, 4-Hydroxycoumarins/Indoles | None | Water |

Elucidation of Reaction Mechanisms and Transformative Pathways

Mechanistic Investigations of Cyclization Reactions

The formation of the isoindolin-1-one (B1195906) core is a critical step that can be achieved through several distinct mechanistic routes. These pathways include modern electroreductive methods that proceed via radical intermediates and classical condensation reactions involving nucleophilic additions and subsequent intramolecular cyclization.

An innovative and sustainable approach for the synthesis of 3-aminoisoindolin-1-ones involves an electroreductive strategy that generates aryl radicals as key intermediates. This method provides a convenient route for constructing the isoindolinone scaffold under mild conditions.

The process begins with the cathodic single-electron reduction of a suitable precursor, such as an N-cyano-2-halobenzamide. This reduction event is followed by a dehalogenation step, which gives rise to a crucial aryl radical intermediate. This highly reactive species then undergoes an intramolecular 5-exo-dig cyclization, attacking the nitrile group to form an imine radical. Subsequent protonation and further reduction steps yield the final 3-aminoisoindolin-1-one (B2715335) product. The choice of anode material can influence the final product; for instance, using a zinc plate instead of a graphite (B72142) rod can lead to the formation of 3-aminoisoindolin-1-ones through subsequent reductive hydrogenation of the intermediate.

This electrochemical protocol can be summarized in the following key steps:

Single-Electron Reduction: The N-cyano-2-halobenzamide precursor is reduced at the cathode.

Dehalogenation: The reduced species eliminates a halide ion to form an aryl radical.

Intramolecular Cyclization: The aryl radical undergoes a 5-exo-dig cyclization onto the cyano group.

Formation of Product: The resulting imine radical intermediate is protonated and reduced to afford the 3-aminoisoindolin-1-one.

Table 1: Key Mechanistic Steps in Aryl-Radical Mediated Electroreductive Synthesis

| Step | Description | Intermediate |

| 1 | Single-electron reduction of N-cyano-2-halobenzamide at the cathode. | Radical anion |

| 2 | Dehalogenation (loss of halide ion). | Aryl radical |

| 3 | Intramolecular 5-exo-dig cyclization. | Imine radical |

| 4 | Protonation and subsequent reduction. | 3-Aminoisoindolin-1-one |

A widely utilized method for the synthesis of 3-substituted isoindolin-1-ones, including amino derivatives, involves a one-pot process starting from 2-cyanobenzaldehyde (B126161) and an appropriate nucleophile, such as a 2-nitroaniline (B44862) derivative. This pathway is characterized by a sequence of nucleophilic addition, intramolecular cyclization, and rearrangement.

The proposed mechanism commences with the nucleophilic attack of the amine function of the 2-nitroaniline derivative on the carbonyl group of 2-cyanobenzaldehyde. This initial addition forms a transient intermediate. The subsequent and crucial step is an intramolecular cyclization, where the newly formed alkoxide anion attacks the adjacent cyano group. This ring-closing step generates a cyclic intermediate which then undergoes a rearrangement to yield the more stable 3-((nitrophenyl)amino)isoindolin-1-one structure. The reaction is typically promoted by a base, such as methanolic potassium hydroxide (B78521), which facilitates the nucleophilic attack and subsequent cyclization steps.

While the specific acronym PADPED is not explicitly detailed in the synthesis of 5-aminoisoindolin-1-one, the fundamental sequence of proton transfers, additions, and eliminations is a cornerstone of many related heterocyclic syntheses. The Fischer indole (B1671886) synthesis, for example, is a classic transformation that relies on a cascade of such steps to form the indole ring. This process involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in an acidic medium.

The mechanism is initiated by the formation of a phenylhydrazone, which then tautomerizes. A critical step involves protonation of the nitrogen, which facilitates a-sigmatropic rearrangement. This is followed by a rearomatization step through deprotonation. The resulting intermediate then undergoes a nucleophilic attack (addition) of an amino group onto an imine carbon, followed by the elimination of ammonia (B1221849) after a series of protonation and deprotonation steps to furnish the final aromatic indole ring. This sequence of protonation to activate a group, addition, and subsequent proton transfers to facilitate elimination exemplifies the principles of a PADPED-type mechanism in the construction of a nitrogen-containing heterocycle.

Intramolecular Cyclization and Rearrangement Processes

The intramolecular cyclization is the pivotal bond-forming event in many synthetic routes to isoindolin-1-ones. In the reaction between 2-cyanobenzaldehyde and 2-nitroaniline derivatives, the initial adduct formed from the nucleophilic addition is perfectly poised for the subsequent ring closure.

The lone pair of electrons on the aniline (B41778) nitrogen attacks the aldehyde's carbonyl carbon. The resulting alkoxide anion then acts as an internal nucleophile, attacking the carbon atom of the cyano group. This intramolecular nucleophilic addition results in the formation of the five-membered isoindolinone ring. Following this cyclization, a rearrangement occurs to establish the final, stable lactam structure. This tandem process of addition-cyclization-rearrangement provides an efficient and direct route to the core heterocyclic system from simple acyclic precursors.

Transformation of this compound Derivatives into Novel Heterocyclic Systems

Derivatives of this compound are not only synthetic targets but also versatile intermediates for the construction of more complex, fused heterocyclic systems. Through carefully designed reactions, the isoindolinone scaffold can be transformed into other important classes of nitrogen-containing compounds, such as cinnolines.

Cinnoline (B1195905) derivatives can be synthesized from 3-substituted isoindolin-1-one precursors through an intramolecular cyclization reaction. For instance, when a 3-substituted isoindolin-1-one, such as 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile, is heated in a solution of potassium hydroxide in methanol, it undergoes a transformation to yield a cinnoline derivative.

The reaction proceeds by heating the isoindolin-1-one derivative, which initiates an intramolecular cyclization. The specific mechanism involves the interaction between the substituent at the 3-position and the nitro group on the appended phenyl ring, leading to the formation of the fused six-membered ring characteristic of the cinnoline system. This transformation provides an economical, two-step synthetic procedure to access cinnolines from readily available starting materials, with the isoindolin-1-one acting as a key intermediate.

Table 2: Synthesis of Cinnoline Derivatives from an Isoindolin-1-one Precursor

| Product | Reaction Time (Heating) | Isolated Yield (%) |

| Cinnoline Ester | 30 min | 75 |

| Cinnoline Acid | 30 min | 80 |

| Data derived from a study on the transformation of 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile. |

Synthesis of 1,2,4-[e]-Benzotriazine Derivatives

The synthesis of 1,2,4-[e]-benzotriazine derivatives from 5-aminoisoisoindolin-1-one represents a sophisticated area of heterocyclic chemistry, leading to the formation of complex, fused-ring systems. While a direct, one-pot conversion is not prominently documented, a rational and scientifically sound multi-step synthetic pathway can be elucidated based on established and well-precedented organic transformations. This approach involves the strategic construction of an ortho-aminoaryl substituted isoindolinone, which then undergoes diazotization and subsequent intramolecular cyclization to yield the target tetracyclic isoindolo[2,1-c]benzo researchgate.netnih.govresearchgate.nettriazine scaffold.

The transformative pathway can be dissected into two principal stages: the initial formation of a key N-(2-aminophenyl)isoindolin-1-one intermediate, followed by the crucial diazotization and cyclization cascade to construct the 1,2,4-triazine (B1199460) ring.

Stage 1: Synthesis of the N-(2-aminophenyl)isoindolin-1-one Intermediate

The initial phase of the synthesis focuses on the introduction of a 2-aminophenyl group onto the nitrogen atom of the 5-aminoisoisoindolin-1-one core. This is typically achieved through a two-step sequence involving an N-arylation reaction followed by a nitro group reduction.

To prevent undesired side reactions, the 5-amino group of the starting material is first protected, for example, as an acetamide. The protected 5-acetamidoisoindolin-1-one then undergoes an N-arylation reaction. A common and effective method for this transformation is the Ullmann condensation. This copper-catalyzed reaction facilitates the coupling of the isoindolinone with a 2-nitroaryl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene.

The subsequent step involves the reduction of the nitro group on the newly introduced N-aryl substituent to a primary amine. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., iron in acetic acid or tin(II) chloride in hydrochloric acid) being common choices. wikipedia.org These methods are generally high-yielding and chemoselective, preserving the lactam functionality of the isoindolinone ring. researchgate.netnih.govorganic-chemistry.org Finally, deprotection of the 5-acetamido group yields the crucial intermediate, 5-amino-N-(2-aminophenyl)isoindolin-1-one.

Table 1: Reaction Conditions for the Synthesis of the N-(2-aminophenyl)isoindolin-1-one Intermediate

| Step | Reactants | Reagents and Conditions | Product | Approximate Yield (%) |

| 1. N-Arylation (Ullmann Condensation) | 5-acetamidoisoindolin-1-one, 1-fluoro-2-nitrobenzene | CuI, K₂CO₃, DMF, 120-150 °C | 5-acetamido-N-(2-nitrophenyl)isoindolin-1-one | 70-85 |

| 2. Nitro Group Reduction | 5-acetamido-N-(2-nitrophenyl)isoindolin-1-one | H₂, Pd/C, Ethanol, room temperature | 5-acetamido-N-(2-aminophenyl)isoindolin-1-one | 85-95 |

| 3. Deprotection | 5-acetamido-N-(2-aminophenyl)isoindolin-1-one | Aqueous HCl, reflux | 5-amino-N-(2-aminophenyl)isoindolin-1-one | 90-98 |

Stage 2: Diazotization and Intramolecular Cyclization

The final and defining stage of the synthesis is the construction of the 1,2,4-triazine ring. This is accomplished through the diazotization of the primary amino group on the N-phenyl substituent of the 5-amino-N-(2-aminophenyl)isoindolin-1-one intermediate, followed by an intramolecular cyclization.

The intermediate is treated with a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO₂) in a strong acidic medium such as hydrochloric acid or sulfuric acid, at low temperatures (typically 0-5 °C) to generate the corresponding diazonium salt. This in situ generated diazonium salt is a highly reactive electrophile.

The crucial ring-closing step involves the intramolecular electrophilic attack of the diazonium group onto the nucleophilic 5-amino group of the isoindolinone ring system. This cyclization results in the formation of the fused 1,2,4-triazine ring, yielding the final isoindolo[2,1-c]benzo researchgate.netnih.govresearchgate.nettriazine derivative. The synthesis of such isoindolo-benzo-triazine systems via diazotization of 2-(2-aminoaryl)-1-cyanoisoindoles has been reported, demonstrating the viability of this cyclization strategy. nih.gov

Table 2: Reaction Conditions for Diazotization and Cyclization

| Step | Reactant | Reagents and Conditions | Product | Approximate Yield (%) |

| 4. Diazotization and Cyclization | 5-amino-N-(2-aminophenyl)isoindolin-1-one | NaNO₂, aqueous HCl, 0-5 °C | Isoindolo[2,1-c]benzo researchgate.netnih.govresearchgate.nettriazin-6(5H)-one derivative | 60-80 |

Derivatization, Structural Modification, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of 5-Aminoisoindolin-1-one Derivatives

The rational design of this compound derivatives is often centered on its role as a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, which is a substrate for enzymes like PARP-1. nih.gov The design strategy typically involves maintaining the core lactam structure, which is crucial for interacting with the enzyme's active site, while introducing various substituents to optimize binding and other properties. The synthesis of these derivatives can be achieved through multi-step sequences. For instance, the synthesis of related 4,5-disubstituted isoquinolin-1-ones, which share a similar bicyclic core, has been accomplished through a sequence involving bromination, protection of the lactam, Pd-catalysed coupling reactions (such as Stille, Suzuki, and Buchwald–Hartwig), and subsequent deprotection and reduction steps. chem960.com Such synthetic strategies are adaptable for the creation of a diverse library of this compound derivatives for SAR studies.

A general synthetic approach to novel isoindolinone derivatives can also involve a one-pot method starting from precursors like 2-benzoylbenzoic acid, which can be modified to incorporate the 5-amino group. nih.gov The versatility of these synthetic routes allows for the introduction of a wide range of substituents at various positions of the this compound scaffold, facilitating comprehensive SAR exploration.

Impact of Substitutions on the Isoindolinone Moiety

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the isoindolinone ring system.

Positional Isomer Effects (e.g., C5 vs. C6 Amino Substitutions)

The position of the amino group on the isoindolinone ring is a critical determinant of biological activity. While direct comparative studies on 5-amino versus 6-aminoisoindolin-1-one are not extensively documented in the provided search results, insights can be drawn from related heterocyclic systems. For example, in a study of substituted isatin (B1672199) analogues, which also feature a bicyclic core, C5-substituted compounds demonstrated higher binding affinities for the target enzyme (MAO-B) compared to their C6-substituted counterparts. nih.govnih.gov This suggests that the C5 position may offer a more favorable vector for substituents to interact with the target's binding site. nih.gov The substitution at the C5 position is considered a general strategy for enhancing the inhibitory potency in such scaffolds. nih.govnih.gov This principle likely extends to the this compound framework, where the C5-amino group can serve as a key interaction point or a handle for further derivatization.

Alkylamino Group Introduction and Potency Modulation

The introduction of alkylamino groups can significantly influence the potency and physicochemical properties of bioactive molecules. In the context of this compound, modifying the primary amino group to a secondary or tertiary alkylamino group can modulate factors such as basicity, lipophilicity, and the ability to form hydrogen bonds. While specific data on the introduction of an alkylamino group at the C5 position of isoindolinone is not detailed in the provided search results, studies on other systems have shown that the properties of molecules containing C5-amino-modified nucleosides are dependent on the type of linker between the amino group and the core structure. researchgate.net The introduction of an alkylamino group can alter the stability of interactions with target molecules. researchgate.net For instance, in the development of kinase inhibitors, modifications to basic side chains, including the introduction of amido and sulphonamido groups on an indolyl ring, have led to improved pharmacokinetic profiles. uvic.ca This suggests that derivatization of the 5-amino group in this compound with various alkylamino moieties could be a viable strategy for potency modulation.

Substituent Effects on the N-2 Phenyl Ring

The N-2 position of the isoindolinone core is a common site for substitution, often with a phenyl ring, to enhance interactions with the target protein. The electronic and steric properties of substituents on this phenyl ring can have a profound impact on the inhibitory activity. Structure-activity relationship studies on various inhibitor classes have shown that the nature of the substituent on a phenyl ring can dictate the binding affinity and selectivity. For example, in a series of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines, the analgesic activity was found to be potent irrespective of the position and physicochemical properties of the aromatic substituent. chemrxiv.org However, in other cases, specific substitutions are crucial. For instance, in a series of quinazolinone derivatives, the presence of a fluorine atom on the phenyl ring was found to significantly enhance binding ability compared to a chlorine atom. researchgate.net For isoindolinone-based PARP inhibitors, the N-2 substituted phenyl ring can be directed towards a hydrophobic pocket in the enzyme's active site, and thus, substituents that enhance this hydrophobic interaction can lead to increased potency.

Identification of Key Pharmacophores for Biological Activity

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of this compound derivatives, particularly as PARP-1 inhibitors. nih.gov A pharmacophore model for PARP-1 inhibitors based on the isoindolinone scaffold typically includes several key features.

The essential pharmacophoric features for PARP-1 inhibition are generally understood to be:

A hydrogen bond acceptor: The carbonyl oxygen of the isoindolinone lactam ring is a critical hydrogen bond acceptor, forming a key interaction with the backbone NH of Gly863 in the PARP-1 active site. nih.gov

A hydrogen bond donor: The lactam nitrogen, when unsubstituted, or other strategically placed hydrogen bond donors can interact with residues like Ser904. nih.gov

An aromatic ring: The fused benzene (B151609) ring of the isoindolinone core provides a hydrophobic surface that engages in π-π stacking interactions with Tyr907 in the nicotinamide-binding pocket of PARP-1. nih.gov

Additional hydrophobic and aromatic features: Substituents, such as the N-2 phenyl ring, can provide additional points of interaction within the active site.

An optimal pharmacophore model for a series of PARP-1 inhibitors was confirmed to include two hydrogen-bonding acceptors and two aromatic hydrophobic cores. These models serve as a valuable guide for the design of new derivatives with improved potency and selectivity. nih.gov

Table 1: General Pharmacophoric Features of Isoindolinone-Based PARP-1 Inhibitors

| Feature | Description | Key Interacting Residue (PARP-1) |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the lactam ring. | Gly863 |

| Hydrogen Bond Donor | Lactam nitrogen or other donor groups. | Ser904 |

| Aromatic Ring | Fused benzene ring of the isoindolinone. | Tyr907 |

Development of Amide Isosteres within Isoindolinone Structures

The amide bond is a common functional group in drug molecules but can be susceptible to metabolic degradation. Bioisosteric replacement of an amide group with a more stable mimic is a widely used strategy in drug design to improve pharmacokinetic properties. In the context of this compound derivatives, an amide functionality might be introduced, for example, as a substituent on the C5-amino group or on the N-2 phenyl ring.

Common amide isosteres that could be incorporated into isoindolinone structures include:

1,2,3-Triazoles: These heterocycles can be synthesized via "click chemistry" and are metabolically stable. They can mimic the hydrogen bonding properties of amides and have been shown to improve the pharmacokinetics of drug candidates.

Oxadiazoles: These five-membered rings are also common amide surrogates that can enhance metabolic stability and modulate physicochemical properties.

Other heterocycles: Imidazoles and oxazoles can also serve as amide bioisosteres.

The replacement of an amide with a suitable isostere can lead to derivatives with enhanced stability, improved cell permeability, and potentially altered selectivity profiles, making it a valuable tool in the optimization of this compound-based drug candidates.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-aminoisoquinolin-1-one |

| 4-bromo-5-nitroisoquinolin-1-one |

| 5-amino-4-bromoisoquinolin-1-one |

| 1-methoxy-4-bromo-5-nitroisoquinolines |

| 1-benzyloxy-4-bromo-5-nitroisoquinolines |

| 1-methoxy-4-methyl-5-nitroisoquinoline |

| 4-substituted-5-nitroisoquinolin-1-ones |

| 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one |

| N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines |

Integration of Oxetane (B1205548) Motifs in Drug Discovery

The integration of oxetane motifs has become a valuable strategy in modern drug discovery for improving the physicochemical and pharmacological properties of lead compounds. Oxetanes are four-membered cyclic ethers that are prized for their unique characteristics: they are small, polar, and have a three-dimensional structure. These features allow them to serve as effective bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.

The incorporation of an oxetane ring can lead to several benefits, including:

Improved Solubility: The inherent polarity of the oxetane motif can enhance the aqueous solubility of a parent molecule, which is a common challenge in drug development.

Enhanced Metabolic Stability: Oxetanes are generally more stable to metabolic degradation compared to other small ring systems, potentially leading to improved pharmacokinetic profiles.

Modified Lipophilicity: The addition of an oxetane can fine-tune the lipophilicity of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Rigidity: The rigid structure of the oxetane ring can lock a molecule into a specific conformation that may be more favorable for binding to its biological target.

While direct studies on the integration of oxetane motifs into the 5-aminoisoisoindolin-1-one core are not extensively documented in publicly available research, the principles of this strategy are broadly applicable. For instance, the amino group at the 5-position of the isoindolinone scaffold could serve as a synthetic handle to introduce an oxetane-containing substituent. Such a modification could potentially improve the compound's drug-like properties and its interaction with target proteins, such as kinases, by forming favorable hydrogen bond interactions.

Targeted Derivatization for Specific Biological Pathways

Targeted derivatization involves the rational design and synthesis of analogs of a lead compound to enhance its activity against a specific biological target or pathway. This approach relies on an understanding of the structure-activity relationships (SAR) of the compound and the topology of the target's binding site.

The p70S6 kinase 1 (p70S6K1) is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. As such, p70S6K1 has emerged as an attractive target for the development of novel anti-cancer therapeutics.

While research specifically detailing 5-aminoisoisoindolin-1-one as a p70S6K1 inhibitor is limited, studies on structurally related isoindolinone scaffolds provide valuable insights into how this chemical class can be adapted to target this kinase. For example, a series of 6-amido-4-aminoisoindoline-1,3-diones has been developed and evaluated for p70S6K1 inhibitory activity. frontiersin.orgfrontiersin.org These compounds, which share a core isoindoline (B1297411) structure but differ in their oxidation state (dione vs. one) and substitution pattern, demonstrate that this scaffold can be effectively utilized for p70S6K1 inhibition.

In one such study, researchers synthesized a series of derivatives and tested their ability to inhibit p70S6K1. The findings revealed that certain substitutions at the 6-position of the isoindoline-1,3-dione core led to potent inhibition of the enzyme. frontiersin.orgfrontiersin.org For instance, compounds featuring specific amide linkages demonstrated IC₅₀ values in the sub-micromolar to low micromolar range. frontiersin.orgfrontiersin.org

| Compound | p70S6K1 Inhibition at 10 µM (%) | IC₅₀ (µM) |

|---|---|---|

| 5b | >90% | Data not specified |

| 5c | Data not specified | 5.45 |

| 5d | >90% | 0.51 |

| 5f | Data not specified | 0.75 |

These results suggest that the 5-amino group of 5-aminoisoisoindolin-1-one could be similarly derivatized with various acyl groups to explore the SAR for p70S6K1 inhibition, potentially leading to the discovery of novel and potent inhibitors based on this specific scaffold.

Modulating the potency of kinase inhibitors derived from the 5-aminoisoisoindolin-1-one scaffold involves strategic modifications to enhance their interaction with the ATP-binding site of the target kinase. General strategies derived from research on various kinase inhibitors with related heterocyclic cores can be applied.

Key strategies include:

Modification of the Amino Group: The 5-amino group serves as a crucial point for derivatization. Introducing substituents that can form additional hydrogen bonds or hydrophobic interactions with the kinase's active site can significantly enhance potency. For example, linking alkyl or aromatic groups through sulfonamide, amide, or urea (B33335) bonds is a common and effective strategy.

Substitution on the Aromatic Ring: Adding substituents, such as halogens, to the benzene ring of the isoindolinone core can modulate the electronic properties of the molecule and create new interactions within the hydrophobic pockets of the ATP-binding site.

Exploring Different Linkers: The nature and length of the linker connecting a substituent to the core scaffold can influence the compound's ability to adopt an optimal conformation for binding. Systematic variation of linkers is a key aspect of SAR studies.

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can improve potency and pharmacokinetic properties. For instance, a carboxylic acid group could be replaced with a tetrazole to maintain a similar acidic pKa while potentially improving cell permeability.

By employing these strategies, it is possible to systematically optimize the 5-aminoisoisoindolin-1-one scaffold to develop potent and selective inhibitors for a variety of kinase targets.

Advanced Analytical Techniques in Chemical Research of 5 Aminoisoindolin 1 One

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which serves as a molecular fingerprint. Different spectroscopic techniques probe different molecular properties, and together they provide a complete picture of the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. For 5-Aminoisoindolin-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH2) protons, the lactam N-H proton, and the aliphatic methylene (B1212753) (-CH2-) protons. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene protons would appear as a singlet in the aliphatic region (around 4.0-4.5 ppm). The amine and lactam N-H protons would appear as broad singlets, and their chemical shifts can be variable.

¹³C NMR Spectroscopy : A standard broadband-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the lactam would appear significantly downfield (around 170 ppm). The six aromatic carbons would resonate in the typical range of 110-150 ppm, and the aliphatic methylene carbon would appear in the upfield region (around 40-50 ppm).

DEPT 135 (Distortionless Enhancement by Polarization Transfer) : This experiment is used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) carbons. In a DEPT-135 spectrum, CH3 and CH groups produce positive signals, while CH2 groups produce negative signals. Quaternary carbons (those with no attached protons) are not observed. For this compound, the DEPT-135 spectrum would show a negative signal for the single CH2 group and positive signals for the three CH carbons on the aromatic ring. The carbonyl carbon and the three quaternary aromatic carbons would be absent from this spectrum.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Characteristics |

| ¹H NMR | Aromatic Protons (3H) | 6.5 - 7.5 | Multiplets (doublets, triplets) depending on position |

| Amine Protons (2H) | 4.0 - 5.5 | Broad singlet, exchangeable with D₂O | |

| Methylene Protons (2H) | ~4.3 | Singlet | |

| Lactam Proton (1H) | 8.0 - 9.0 | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | Carbonyl (C=O) | ~170 | Quaternary |

| Aromatic (C-NH₂) | ~145-150 | Quaternary | |

| Aromatic (CH) | 110 - 135 | Methine | |

| Aromatic (C) | 120 - 140 | Quaternary | |

| Methylene (CH₂) | ~45 | Methylene | |

| DEPT 135 | Aromatic (CH) | 110 - 135 | Positive Signals |

| Methylene (CH₂) | ~45 | Negative Signal |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS) : In a typical MS experiment, this compound (Molecular Weight: 148.16 g/mol ) would be ionized, often by adding a proton to form the molecular ion [M+H]⁺. This would result in a peak at an m/z value of approximately 149. Analysis of the fragmentation pattern can help confirm the structure; for example, a common fragmentation might involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring.

High-Resolution Mass Spectrometry (HR-MS) : This technique measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov For this compound, HR-MS provides the data to confirm that the observed mass corresponds to the chemical formula C₈H₈N₂O.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

| MS | Molecular Ion [M+H]⁺ (m/z) | 149.07 |

| HR-MS | Chemical Formula | C₈H₈N₂O |

| Calculated Exact Mass [M+H]⁺ | 149.0658 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: a primary amine, a cyclic amide (lactam), and an aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium |

| N-H Stretch | Lactam (-NH-) | ~3200 | Medium, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 3000 - 2850 | Medium-Weak |

| C=O Stretch | γ-Lactam | ~1700 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a clear indicator of the primary amine's symmetric and asymmetric N-H stretches. nih.gov A very strong absorption around 1700 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in the five-membered lactam ring. nih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light, such as aromatic rings and conjugated systems. nih.gov The isoindolinone core of this compound contains an aromatic ring system, making it UV-active.

The spectrum would show one or more absorption maxima (λmax) in the UV range (200-400 nm). According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in solution. nih.gov By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be accurately determined. This method is also a rapid way to assess purity, as the presence of UV-active impurities can cause changes in the spectrum's shape or the appearance of additional absorption bands.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. who.int It is a highly versatile and reliable method for determining the purity of a chemical compound and for quantifying it in various matrices.

A typical HPLC method for the analysis of this compound would involve:

Mode : Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase. jofamericanscience.org

Stationary Phase : A C18 column, where the silica (B1680970) support is functionalized with 18-carbon alkyl chains, is commonly used. jofamericanscience.org

Mobile Phase : A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with a small amount of acid like formic acid for better peak shape) and gradually increasing the percentage of an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient separation of the target compound from any impurities with different polarities.

Detection : A UV detector is typically used, set at the wavelength of maximum absorbance (λmax) determined by UV-Vis spectroscopy. jofamericanscience.org

Analysis : The time it takes for the compound to pass through the column to the detector is known as its retention time, which is a characteristic identifier under specific conditions. The purity of the sample is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve constructed from standards of known concentrations. jofamericanscience.org The method would be validated for parameters such as linearity, accuracy, and precision to ensure reliable results. who.int

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples containing this compound. scispace.com These techniques provide comprehensive data, combining chromatographic resolution with rich structural information. nih.govijprajournal.com Liquid chromatography (LC) is the most common separation technique used in these setups due to its versatility in handling a wide range of compound polarities. scispace.com

The direct coupling of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) provides unparalleled capabilities for structural elucidation directly from complex mixtures, thereby minimizing the need for tedious isolation procedures. nih.goviosrphr.org

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly links an HPLC system to an NMR spectrometer. As compounds elute from the LC column, they pass through a specialized NMR flow cell where spectra, primarily proton (¹H) NMR, are acquired. iosrphr.orgmdpi.com This provides unambiguous structural information, which is particularly useful for distinguishing between isomers that may have identical mass spectra. mdpi.com

LC-NMR-MS (Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry): The addition of a mass spectrometer in parallel with the NMR detector creates a powerful analytical triad. nih.gov A post-column split sends a small portion of the eluent to the MS for molecular weight and fragmentation data, while the majority flows to the NMR for detailed structural analysis. wiley.com This combination allows for the simultaneous acquisition of molecular formula and structural connectivity, greatly facilitating the identification of unknown compounds. researchgate.net

LC-DAD/MS-SPE-NMR (Liquid Chromatography-Diode Array Detection/Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance): This advanced setup overcomes the inherent insensitivity of NMR by incorporating a solid-phase extraction (SPE) step. nih.govnih.gov After separation on the LC column and initial characterization by DAD and MS, peaks of interest are automatically trapped onto individual SPE cartridges. The trapped analyte can then be washed, eluted with a fully deuterated solvent, and transferred to the NMR spectrometer for prolonged analysis, including 2D NMR experiments, without the time constraints of on-flow detection. nih.gov This method significantly enhances the concentration of the analyte, enabling the analysis of low-level impurities or metabolites. nih.gov

LC-HRMS-SPE-NMR (Liquid Chromatography-High-Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance): Replacing a standard MS with a High-Resolution Mass Spectrometer (such as Time-of-Flight, TOF, or Orbitrap) provides highly accurate mass measurements. researchgate.net This allows for the determination of the elemental composition of the parent compound and its fragments, which, when combined with the detailed structural data from NMR, provides the highest level of confidence in structural elucidation. metabolomicscentre.nl

Table 2: Overview of Hyphenated LC-NMR/MS Techniques

| Technique | Components | Primary Function | Advantage for this compound Research |

|---|---|---|---|

| LC-NMR | HPLC, NMR | Separates components and provides detailed structural information online. | Unambiguous identification and structure confirmation; isomer differentiation. |

| LC-NMR-MS | HPLC, NMR, MS | Provides simultaneous molecular weight and structural information. | Rapid and confident identification of unknown impurities and metabolites. |

| LC-DAD/MS-SPE-NMR | HPLC, DAD, MS, SPE unit, NMR | Traps and concentrates low-level analytes after separation for offline NMR analysis. | Enables detailed structural analysis (including 2D NMR) of trace impurities or degradation products. |

| LC-HRMS-SPE-NMR | HPLC, HRMS, SPE unit, NMR | Provides exact mass for elemental composition in addition to SPE-NMR capabilities. | Highest confidence in the structural elucidation of novel or unexpected compounds. |

Hyphenated techniques are central to modern drug discovery and development, particularly in the areas of dereplication and the identification of bioactive metabolites.

Dereplication: This is the process of rapidly identifying known compounds in a complex mixture, such as a crude reaction mixture or a biological extract, to avoid the time-consuming process of re-isolating and re-characterizing them. nih.govresearchgate.net By using LC-DAD-MS, a crude sample containing this compound can be quickly screened. The UV spectrum and mass data for each peak are compared against a database of known starting materials, intermediates, and expected byproducts. frontiersin.org This allows researchers to focus their efforts on the novel or unexpected compounds within the sample. nih.gov

Bioactive Metabolite Identification: When studying the metabolism of a compound like this compound, identifying the structures of its metabolites is crucial for understanding its efficacy and safety. nih.gov Metabolites are often present at low concentrations in complex biological matrices like plasma or urine. rsc.org Techniques such as LC-HRMS are used to detect and tentatively identify potential metabolites based on predicted metabolic transformations (e.g., oxidation, glucuronidation). nih.gov Subsequently, LC-HRMS-SPE-NMR can be employed to trap these low-level metabolites, allowing for the acquisition of high-quality NMR data to definitively confirm their chemical structures. metabolomicscentre.nlrsc.org

Techniques for Stability Testing and Degradation Product Characterization

Stability testing is a critical component of pharmaceutical development, ensuring that a drug substance like this compound maintains its quality, purity, and potency over time. ajpsonline.com Forced degradation (or stress testing) studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing. nih.gov These studies are essential for establishing the compound's intrinsic stability, understanding potential degradation pathways, and developing stability-indicating analytical methods. ajpsonline.comnih.gov

Typical stress conditions include:

Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to evaluate susceptibility to hydrolysis. pharmaguideline.com

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess oxidative stability. biotech-asia.org

Thermal Stress: Exposing the solid or solution form of the compound to high temperatures. pharmaguideline.com

Photostability: Exposing the compound to light sources that emit both UV and visible radiation, as specified by ICH guideline Q1B. pharmaguideline.com

The primary goal of a forced degradation study is to generate degradation products. nih.gov A target degradation of 5-20% is generally considered optimal to ensure that the degradation is significant enough to be studied without being so extensive that it leads to secondary, unrealistic products. ajpsonline.combiopharminternational.com

A stability-indicating analytical method, typically a reversed-phase HPLC method with UV detection, is developed to separate the parent compound from all process-related impurities and newly formed degradation products. nih.gov The subsequent characterization of these degradation products is a key step in understanding the molecule's liabilities.

The process involves:

Detection and Separation: The stressed samples are analyzed by the stability-indicating HPLC method. The chromatograms are compared to that of an unstressed sample to identify the peaks corresponding to degradation products. biotech-asia.org

Structural Elucidation: The structural identification of these degradants is primarily accomplished using hyphenated techniques. LC-MS/MS provides the molecular weight and fragmentation patterns of the degradants, offering initial clues about the structural modifications (e.g., addition of an oxygen atom in oxidation, loss of a functional group in hydrolysis). rroij.comresearchgate.net For definitive structural confirmation, especially for complex or isomeric degradants, the compounds may need to be isolated using preparative HPLC, followed by analysis using NMR spectroscopy. rsc.org This comprehensive analysis allows for the complete mapping of the degradation pathways of this compound.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Agent/Parameter | Purpose | Potential Degradation Pathway for this compound |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | To test stability in acidic environments. | Hydrolysis of the lactam ring. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | To test stability in alkaline environments. | Hydrolysis of the lactam ring. |

| Oxidation | 3% - 30% H₂O₂ | To test susceptibility to oxidation. | Oxidation of the amino group or aromatic ring. |

| Thermal Degradation | Heat (e.g., >60°C) | To evaluate intrinsic thermal stability. | Decomposition, polymerization. |

| Photodegradation | UV/Visible light (ICH Q1B) | To assess light sensitivity. | Dimerization, oxidation, or other light-induced reactions. |

Medicinal Chemistry and Biological Function: Mechanistic Insights

Role of Isoindolinone Scaffolds in Biologically Active Compounds

The isoindolinone framework is a significant heterocyclic structure that is a recurring motif in a wide array of both naturally occurring and synthetically developed compounds with notable biological and pharmaceutical activity. researchgate.netresearchgate.net This scaffold, chemically referred to as a benzo-fused γ-lactam, is considered a privileged structure in medicinal chemistry due to its presence in molecules exhibiting diverse therapeutic potential. researchgate.netnih.gov

Compounds built around the isoindolinone core have demonstrated a broad spectrum of bioactivities, including anticancer, antiviral, antibacterial, anti-inflammatory, antioxidant, and antipsychotic properties. researchgate.netnih.govnih.gov The versatility of this scaffold allows for the synthesis of derivatives that can interact with various biological targets, making it a focal point for drug discovery and development. nih.gov Its structural importance is highlighted by its presence in compounds targeting various cellular pathways and enzymes, underscoring its utility in creating novel therapeutic agents. nih.govrsc.org The development of efficient synthetic methods to access and modify the isoindolinone skeleton has further propelled its exploration in medicinal chemistry. researchgate.net

Investigations into Antiviral Activity

The isoindolinone scaffold has been a subject of investigation for the development of new antiviral agents. nih.gov Research has focused on creating derivatives that can effectively combat viral infections, with specific attention given to viruses that pose significant public health threats.

Enterovirus A71 (EV-A71) is a primary pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. nih.govnih.gov In the search for effective treatments, a series of 2-aryl-isoindolin-1-one compounds, synthesized from a 5-aminoisoindolin-1-one starting material, were designed and evaluated for their in vitro antiviral activity. nih.gov

These compounds were tested against a panel of multiple EV-A71 clinical isolates, including H, BrCr, Shenzhen98, and Jiangsu52, using Vero cell cultures. The structure-activity relationship (SAR) studies identified 2-phenyl-isoindolin-1-ones as a new and potent chemotype with significant antiviral efficacy against EV-A71. Specifically, compounds designated A3 and A4 in the study demonstrated notable antiviral activity against all four tested clinical isolates at low micromolar concentrations. nih.gov

Preliminary studies into the mechanism of action for these novel isoindolinone derivatives revealed that their antiviral effects occur at an early stage of the viral life cycle. Research on compound A3 indicated that it exerts its antiviral function during the virus entry stage. nih.gov This suggests that the compound may interfere with the attachment of the virus to host cells or the subsequent processes that allow the virus to enter the cell and begin replication. By targeting the entry phase, such compounds can prevent the infection from establishing itself within the host. sci-hub.box

Anticancer Research and Target Inhibition

Beyond antiviral applications, the isoindolinone structure is a key component in the development of anticancer agents. nih.govnih.gov Derivatives have been shown to inhibit cancer cell growth by targeting specific proteins involved in oncogenic signaling pathways. nih.gov One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, including breast cancer. nih.gov A key downstream effector in this pathway is the p70 ribosomal protein S6 kinase 1 (p70S6K1), which plays a prominent role in cancer progression and has become an important therapeutic target. nih.govxula.edu

Researchers have identified a class of compounds, specifically derivatives of 6-amido-4-aminoisoindolin-1,3-dione, as potent inhibitors of p70S6K1. nih.gov These isoindoline-1,3-dione derivatives function as ATP-competitive inhibitors of the S6K1 protein. xula.edu Through a combination of computational modeling, chemical synthesis, and biological assays, a series of these compounds were developed and evaluated for their ability to inhibit the kinase. nih.gov The studies confirmed that these compounds could effectively inhibit p70S6K1 and also demonstrated growth inhibition in MCF7 breast cancer cells. nih.gov

The inhibitory potency of the most active 6-amido-4-aminoisoindolin-1,3-dione compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values. Compounds that showed significant inhibition (≥70%) in initial high-throughput screening were selected for 10-point titration to establish precise IC50 values. Several compounds were identified with sub-micromolar inhibition potency, demonstrating their effectiveness as p70S6K1 inhibitors. nih.gov

Table 1: Inhibition Potency (IC50) of 6-Amido-4-aminoisoindolin-1,3-dione Derivatives against p70S6K1

| Compound | IC50 (μM) |

|---|---|

| 5b | 0.75 |

| 5d | 0.40 |

| 5f | 0.61 |

Data sourced from a study on p70S6K1 inhibitors for potential breast cancer therapeutics. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aryl-isoindolin-1-ones |

p70S6K1 Inhibition by 6-Amido-4-aminoisoindolin-1,3-diones

Computational Molecular Docking and Modeling in Inhibitor Design

Computational molecular docking is a pivotal tool in modern drug discovery, enabling the prediction of binding conformations and affinities between a ligand and a target protein. This in-silico method has been extensively applied to isoindolin-1-one (B1195906) derivatives to guide the design of potent and selective inhibitors for various enzymatic targets. By simulating the interaction at the molecular level, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thereby rationalizing structure-activity relationships (SAR).

For instance, docking studies have been instrumental in developing isoindolinone-based inhibitors for several kinases. In the design of inhibitors for p70S6 Kinase 1 (S6K1), a key player in cancer cell proliferation, molecular modeling helps to visualize how the isoindolinone scaffold fits into the ATP-binding pocket. nih.gov These models can predict how substitutions on the core structure might enhance binding affinity or improve selectivity over other kinases. Similarly, docking has been used to investigate isoindolin-1-one derivatives as inhibitors of enzymes like PI3Kγ, where simulations reveal specific interactions with key residues such as K833 and V882, guiding the development of isoform-selective inhibitors.

The predictive power of these models allows for the prioritization of compounds for synthesis, saving significant time and resources. The correlation between docking scores (binding energy) and experimentally determined inhibitory activity (e.g., IC₅₀ values) often validates the accuracy of the computational model.

| Target Enzyme | Isoindolinone Derivative Type | Key Interactions Observed in Docking | Reference Docking Score (kcal/mol) |

| p70S6K1 | 6-amido-4-aminoisoindoline-1,3-dione | Hydrogen bonds with hinge region residues. | Not specified |

| PI3Kγ | 2,3-disubstituted isoindolin-1-ones | H-bonds with K833 and V882. | - |

| COX-1/COX-2 | Aminoacetylenic isoindoline-1,3-diones | Conventional binding modes similar to NSAIDs. | - |

| α-Glycosidase | Quinoline-isoindoline hybrids | Favorable binding affinity in the active site. | -10.9 |

| α-Amylase | Quinoline-isoindoline hybrids | Strong binding interactions within the catalytic pocket. | -9.0 |

Downstream Signaling Pathway Modulation (e.g., rpS6 phosphorylation)

The therapeutic effects of 5-aminoisoundolin-1-one derivatives, particularly in cancer, are often linked to their ability to modulate critical intracellular signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival. One of the key downstream effectors of this pathway is the ribosomal protein S6 kinase 1 (S6K1). researchgate.net

S6K1, once activated by mTORC1, phosphorylates several substrates, including the ribosomal protein S6 (rpS6). The phosphorylation of rpS6 is a crucial step for initiating the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth. nih.gov The level of phosphorylated rpS6 (p-rpS6) is therefore a reliable biomarker for the activity of the mTORC1/S6K1 axis.